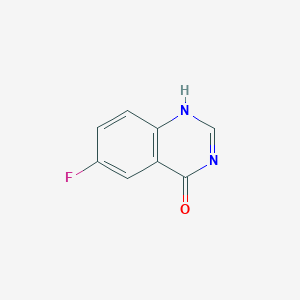

6-Fluoroquinazolin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSMZAHKVXOYLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444277 | |

| Record name | 6-fluoroquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-56-2 | |

| Record name | 6-fluoroquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Fluoroquinazolin-4-ol: A Cornerstone for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Quinazolinones in Medicinal Chemistry

The quinazolinone scaffold is a privileged heterocyclic motif in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The strategic incorporation of a fluorine atom into this scaffold can profoundly influence the molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate.

This guide provides a comprehensive technical overview of 6-Fluoroquinazolin-4-ol, a key building block in the synthesis of advanced pharmaceutical intermediates. As a Senior Application Scientist, this document aims to deliver not just a compilation of data, but a synthesized understanding of the causality behind its chemical properties and its versatile applications in contemporary drug development.

I. Chemical Structure and Physicochemical Properties: A Foundation for Reactivity and Bioavailability

This compound, also known by its IUPAC name 6-fluoro-3H-quinazolin-4-one, is a bicyclic heterocyclic compound. The core structure consists of a pyrimidine ring fused to a benzene ring, with a fluorine atom substituted at the 6-position and a hydroxyl group at the 4-position, which exists in tautomeric equilibrium with its keto form, 6-fluoroquinazolin-4(3H)-one. This tautomerism is a critical feature influencing its reactivity and intermolecular interactions.

Molecular Structure:

An In-depth Technical Guide to 6-Fluoroquinazolin-4-ol (CAS: 16499-56-2): Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 6-Fluoroquinazolin-4-ol (also known as 6-fluoro-3H-quinazolin-4-one), a key heterocyclic intermediate in medicinal chemistry. We delve into its physicochemical properties, provide a detailed, field-proven protocol for its synthesis via the Niementowski reaction, and offer a thorough analysis of its spectral characteristics. Furthermore, this guide explores the critical role of the 6-fluoro-quinazolinone scaffold in modern drug development, with a particular focus on its application as a pharmacophore in targeted cancer therapy and antiviral research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic and discovery programs.

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone core is a "privileged structure" in drug discovery, forming the foundation of numerous biologically active compounds.[1] Its rigid, bicyclic framework provides a versatile scaffold for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. The introduction of a fluorine atom at the 6-position, as in this compound, can significantly enhance a molecule's pharmacological profile. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can improve metabolic stability, increase binding affinity, and modulate bioavailability.[2]

Consequently, this compound (CAS No. 16499-56-2) has emerged as a highly valuable intermediate for the synthesis of advanced pharmaceutical agents.[3] It is a foundational component in the development of novel active pharmaceutical ingredients (APIs), particularly in oncology and virology.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use and characterization in a laboratory setting.

Chemical Properties

The key identifying information and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16499-56-2 | [4] |

| Molecular Formula | C₈H₅FN₂O | [4] |

| Molecular Weight | 164.14 g/mol | [4] |

| IUPAC Name | 6-fluoro-3H-quinazolin-4-one | [4] |

| Synonyms | This compound, 6-Fluoro-4-hydroxyquinazoline | [4][5] |

| Appearance | White solid | [3] |

| Melting Point | 250 °C | [5] |

| Boiling Point | 318.3 ± 44.0 °C (Predicted) | [5] |

| Purity | Typically ≥98% | [3] |

Spectroscopic Characterization

Accurate structural confirmation is paramount in chemical synthesis. The following sections detail the expected spectroscopic data for this compound based on analysis of closely related structures and established principles.

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton. The fluorine atom at C6 will cause characteristic splitting patterns (doublets of doublets) for adjacent protons H5 and H7.

-

δ ≈ 12.5 ppm (br s, 1H, N-H): The acidic proton on the nitrogen is typically broad and significantly downfield.

-

δ ≈ 8.1 ppm (s, 1H, H2): The proton at the 2-position.

-

δ ≈ 7.9 ppm (dd, J ≈ 8.8, 3.0 Hz, 1H, H5): The proton ortho to the fluorine atom, showing coupling to both H7 and the fluorine.

-

δ ≈ 7.8 ppm (ddd, J ≈ 8.8, 8.8, 3.0 Hz, 1H, H7): The proton meta to the fluorine, showing coupling to H8, H5, and the fluorine.

-

δ ≈ 7.6 ppm (dd, J ≈ 8.8, 4.5 Hz, 1H, H8): The proton para to the fluorine, showing coupling to H7.

-

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will be characterized by the large C-F coupling constant for C6 and smaller couplings for adjacent carbons.

-

δ ≈ 165.8 ppm (d, ¹JC-F ≈ 250 Hz, C6): Carbon directly attached to fluorine, showing a large one-bond coupling constant.

-

δ ≈ 161.0 ppm (s, C4): The carbonyl carbon.

-

δ ≈ 149.5 ppm (s, C8a): The quaternary carbon at the ring junction.

-

δ ≈ 145.0 ppm (s, C2): The carbon at the 2-position.

-

δ ≈ 128.9 ppm (d, ³JC-F ≈ 11 Hz, C8): Carbon meta to the fluorine.

-

δ ≈ 122.4 ppm (d, ²JC-F ≈ 21 Hz, C5): Carbon ortho to the fluorine.

-

δ ≈ 121.8 ppm (s, C4a): The quaternary carbon at the ring junction.

-

δ ≈ 115.0 ppm (d, ²JC-F ≈ 23 Hz, C7): Carbon ortho to the fluorine.

-

The IR spectrum provides clear evidence of the key functional groups.

-

FT-IR (KBr Pellet):

-

3200-3000 cm⁻¹ (broad): N-H stretching vibration of the amide.

-

~3050 cm⁻¹ (medium): Aromatic C-H stretching.

-

~1680 cm⁻¹ (strong, sharp): C=O (amide) stretching, a characteristic and intense peak.

-

~1610 cm⁻¹ (medium): C=N stretching.

-

~1480 cm⁻¹ (medium): Aromatic C=C stretching.

-

~1250 cm⁻¹ (strong): C-F stretching vibration.

-

Electron Ionization (EI) mass spectrometry will show a prominent molecular ion peak and characteristic fragmentation patterns.

-

EI-MS:

-

m/z 164 (M⁺): The molecular ion peak, corresponding to the molecular weight of C₈H₅FN₂O.[4]

-

m/z 136: A likely fragment resulting from the loss of CO (M⁺ - 28).

-

m/z 109: A fragment possibly formed by the subsequent loss of HCN from the m/z 136 ion.

-

Synthesis of this compound

The most direct and widely adopted method for synthesizing this compound is the Niementowski quinazolinone synthesis .[1][6] This reaction involves the thermal condensation of a substituted anthranilic acid with an amide. For the target molecule, 2-amino-5-fluorobenzoic acid is reacted with formamide.[7]

Reaction Mechanism: Niementowski Synthesis

The reaction proceeds via an initial acylation of the amino group of 2-amino-5-fluorobenzoic acid by formamide, followed by an intramolecular cyclization and dehydration to yield the final quinazolinone product.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C8H5FN2O | CID 135480520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The 6-Fluoroquinazolin-4-ol Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazolinone core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of a fluorine atom at the 6-position of the quinazolin-4-ol scaffold has emerged as a powerful strategy to enhance biological activity, improve pharmacokinetic profiles, and unlock novel therapeutic potential. This guide provides a comprehensive technical overview of the 6-fluoroquinazolin-4-ol scaffold, delving into its synthesis, diverse biological activities, and the underlying mechanisms of action. We will explore its significant roles as an anticancer, anti-inflammatory, antimicrobial, and neuroactive agent, supported by experimental protocols and quantitative data to empower researchers in their drug discovery endeavors.

The Strategic Advantage of the 6-Fluoro Substitution

Fluorine, the most electronegative element, imparts unique properties to organic molecules. Its introduction into the quinazolinone scaffold at the 6-position is not a trivial modification; it is a deliberate design element to modulate:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the compound's half-life in vivo.

-

Binding Affinity: Fluorine's ability to form hydrogen bonds and other non-covalent interactions can enhance the binding affinity of the molecule to its biological target.

-

Lipophilicity and Bioavailability: The lipophilic nature of fluorine can improve a compound's ability to cross cellular membranes, thereby enhancing its bioavailability.

These advantageous modifications have propelled the this compound scaffold to the forefront of drug discovery research.

Synthesis of the this compound Core

The foundational step in exploring the biological potential of this scaffold is its synthesis. A common and effective method involves the cyclization of 2-amino-5-fluorobenzoic acid with formamide.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-amino-5-fluorobenzoic acid

-

Formamide

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Water

-

Anhydrous ethanol

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-amino-5-fluorobenzoic acid (1 equivalent) with an excess of formamide (e.g., 4 equivalents).

-

Heating: Heat the mixture with stirring to 130°C for approximately 4 hours.[1]

-

Precipitation: After the reaction is complete, cool the mixture to around 60°C and add water to precipitate the product.[1]

-

Filtration and Washing: Collect the precipitate by vacuum filtration and wash the crude product with water, followed by anhydrous ethanol to remove impurities.[1]

-

Drying: Dry the purified this compound product.

This protocol provides a reliable route to the core scaffold, which can then be further derivatized to explore a wide range of biological activities.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The this compound scaffold is a well-established pharmacophore in oncology, with derivatives exhibiting potent activity against a variety of cancer cell lines.

Mechanism 1: Epidermal Growth Factor Receptor (EGFR) Inhibition

The quinazoline core is a privileged scaffold for the development of EGFR inhibitors.[2] EGFR is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation and tumor growth. 6-Fluoroquinazoline derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling pathways responsible for cancer cell survival and proliferation.

Caption: EGFR Signaling Pathway Inhibition.

Mechanism 2: Tubulin Polymerization Inhibition

Beyond EGFR, certain 6-fluoroquinazoline derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. By binding to the colchicine site on tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3][4]

Caption: Tubulin Polymerization Assay Workflow.

Quantitative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various 6-fluoroquinazoline derivatives against different cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Arylureido-4-anilinoquinazoline (7i) | A549 (Lung) | 2.25 | [5] |

| 6-Arylureido-4-anilinoquinazoline (7i) | HT-29 (Colon) | 1.72 | [5] |

| 6-Arylureido-4-anilinoquinazoline (7i) | MCF-7 (Breast) | 2.81 | [5] |

| 4-Anilinoquinazoline derivative | H1975 (Lung) | 1.96 - 3.46 | [6] |

| 4-Anilinoquinazoline derivative | PC-3 (Prostate) | 1.96 - 3.46 | [6] |

| 4-Anilinoquinazoline derivative | MCF-7 (Breast) | 1.96 - 3.46 | [6] |

| Thiazole-quinazoline derivative | A549 (Lung) | 14.79 | [6] |

| Thiazole-quinazoline derivative | MCF-7 (Breast) | 2.86 | [6] |

| Thiazole-quinazoline derivative | HepG-2 (Liver) | 5.9 | [6] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

96-well plates

-

Complete cell culture medium

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of many diseases. The this compound scaffold has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

Mechanism: NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain fluorine-substituted quinazoline derivatives have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα.[7]

Caption: NF-κB Signaling Pathway Inhibition.

Quantitative Anti-inflammatory Activity

While specific IC50 values for this compound derivatives in anti-inflammatory assays are less commonly reported in readily available literature, studies have shown that various quinazolin-4-one derivatives exhibit a significant percentage of edema inhibition in in vivo models. For instance, some derivatives have shown inhibition of edema ranging from 16.3% to 36.3% at a dose of 50 mg/kg.[8]

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The this compound scaffold has also shown promise as a source of novel antimicrobial and antifungal agents.

Mechanism: Inhibition of Type II Topoisomerases

The primary mode of action for the antimicrobial and antifungal activity of many fluoroquinolone-related compounds is the inhibition of type II topoisomerases, such as DNA gyrase and topoisomerase IV in bacteria, and a similar enzyme in fungi.[9] These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, 6-fluoroquinazoline derivatives can effectively block microbial proliferation.

Quantitative Antimicrobial and Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for some 6-fluoroquinazolinone derivatives against various microbial strains.

| Derivative | Microorganism | MIC/EC50 (µg/mL) | Reference |

| Thioether and ethyl ester derivative (D1) | Xanthomonas campestris | 3.4 | [10] |

| Thioether and ethyl ester derivative (D2) | Xanthomonas campestris | 4.4 | [10] |

| Thioether and ethyl ester derivative (D3) | Xanthomonas campestris | 4.1 | [10] |

| Thioether and ethyl ester derivative (D4) | Xanthomonas campestris | 4.7 | [10] |

| 1,2,4-Triazole Mannich base derivative (4f) | Xanthomonas oryzae pv. oryzae | 18.8 | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

-

Bacterial or fungal strains

-

96-well microplates

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

This compound derivatives (dissolved in DMSO)

-

Microbial inoculum (adjusted to 0.5 McFarland standard)

-

Resazurin or other viability indicator (optional)

-

Microplate reader

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the this compound derivatives in the appropriate broth in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 25-35°C for 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12][13]

Neuroactivity: Modulation of GABA-A Receptors

Emerging research suggests that the quinazoline scaffold can also interact with targets in the central nervous system, including GABA-A receptors.

Mechanism: Positive Allosteric Modulation of GABA-A Receptors

GABA-A receptors are ligand-gated ion channels that are the primary mediators of inhibitory neurotransmission in the brain. Positive allosteric modulators of GABA-A receptors, such as benzodiazepines, enhance the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. Some quinazoline derivatives have been found to act as positive allosteric modulators of GABA-A receptors, suggesting their potential for the development of novel neuroactive drugs.[4]

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in the fields of oncology, inflammation, infectious diseases, and neuroscience. The strategic incorporation of the 6-fluoro substituent has proven to be a key factor in enhancing the therapeutic properties of this scaffold.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic derivatization of the this compound core to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: Deeper investigation into the molecular mechanisms underlying the observed biological activities.

-

In Vivo Efficacy and Pharmacokinetic Studies: Translation of promising in vitro results into preclinical and clinical development.

The continued exploration of the this compound scaffold holds immense promise for the discovery of next-generation therapeutics to address a wide range of unmet medical needs.

References

-

Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. (n.d.). Retrieved from [Link]

-

Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). Retrieved from [Link]

-

Minimum Inhibitory Concentration (MIC) Assay Protocol. (n.d.). Hielscher Ultrasonics. Retrieved from [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved from [Link]

-

MIC values (μg/mL) of the compounds and fluconazole against fungal strains. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). Retrieved from [Link]

-

MIC (mg/mL) values for the compounds 4a-c, 5a-d. (n.d.). ResearchGate. Retrieved from [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Retrieved from [Link]

-

Showing IC 50 values of compound 4-6 with different cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel 6-Fluoroquinazolinone Derivatives Incorporating Thioether and Ethyl Ester Pharmacophores. (2025). Chemistry & Biodiversity. Retrieved from [Link]

-

Minimal Inhibitory Concentration (MIC). (2017). protocols.io. Retrieved from [Link]

-

Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. (2009). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Synthesis, crystal structures and anti-inflammatory activity of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives. (2019). Acta Crystallographica Section C: Structural Chemistry. Retrieved from [Link]

-

Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

MIC values of compounds 4 and 6 against tested pathogens. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, Crystal Structure, and Antimicrobial Evaluation of 6-Fluoroquinazolinylpiperidinyl-Containing 1,2,4-Triazole Mannich Base Derivatives against Phytopathogenic Bacteria and Fungi. (2020). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. (2017). Scientific Reports. Retrieved from [Link]

-

IC 50 values of compound 6a-6u against four tumor cell lines in vitro. (n.d.). ResearchGate. Retrieved from [Link]

-

Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? (n.d.). Retrieved from [Link]

-

Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (n.d.). MDPI. Retrieved from [Link]

-

2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. (n.d.). Retrieved from [Link]

-

Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. (2025). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core. (2022). FLORE. Retrieved from [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Retrieved from [Link]

-

p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. (2023). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (n.d.). Retrieved from [Link]

- The preparation method of 2-amino-5-fluorobenzoic acid. (n.d.). Google Patents.

-

EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

The Nuclear Factor NF-κB Pathway in Inflammation. (n.d.). Retrieved from [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). Retrieved from [Link]

-

In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry. Retrieved from [Link]

Sources

- 1. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain-Can the Promiscuity Code Be Cracked? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. flore.unifi.it [flore.unifi.it]

- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel 6-Fluoroquinazolinone Derivatives Incorporating Thioether and Ethyl Ester Pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Crystal Structure, and Antimicrobial Evaluation of 6-Fluoroquinazolinylpiperidinyl-Containing 1,2,4-Triazole Mannich Base Derivatives against Phytopathogenic Bacteria and Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hielscher.com [hielscher.com]

- 13. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Mechanistic Speculation and Investigative Framework for 6-Fluoroquinazolin-4-ol

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in compounds with a wide array of biological activities.[1][2][3] 6-Fluoroquinazolin-4-ol, a simple derivative of this core, represents a foundational structure whose specific mechanism of action is not yet elucidated.[4][5] This technical guide provides a speculative framework for its potential mechanisms of action, drawing parallels from extensively studied, structurally related quinazolinone derivatives. We present three primary, plausible hypotheses for its biological role: as an inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase, as a modulator of microtubule dynamics, and as a ligand for GABA(A) receptors. For each hypothesis, we provide a detailed scientific rationale and a comprehensive, step-by-step experimental protocol designed to rigorously test the speculation. This document is intended for researchers, scientists, and drug development professionals, offering a structured, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach to uncovering the therapeutic potential of this and similar novel chemical entities.

Introduction: The Quinazolinone Core and the Enigma of this compound

The quinazolinone ring system, a fusion of benzene and pyrimidinone rings, is a prolific scaffold in both natural products and synthetic pharmaceuticals.[6][7] Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][8] This versatility arises from the scaffold's ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with a multitude of biological targets.

Structure-activity relationship (SAR) studies have consistently shown that substitutions at positions 2, 3, and on the benzene ring (notably positions 6 and 8) are critical for defining the specific pharmacological activity.[3][6] The introduction of a fluorine atom, a common strategy in medicinal chemistry, can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[9][10] Specifically, the 6-position on the quinazolinone ring has been identified as a key site for modification in the development of potent kinase inhibitors.[11]

This compound (Figure 1) is a structurally minimalist representation of this class. While it is commercially available as a synthetic intermediate, its intrinsic biological activity remains uncharacterized.[4][5] The absence of complex substituents suggests it may act as a fragment or a weak, promiscuous binder. However, its core structure provides a valid starting point for speculating on its potential as a bioactive agent. This guide will explore the most prominent and well-documented mechanisms associated with the quinazolinone scaffold to build a logical, testable framework for this compound.

Figure 1: Chemical Structure of this compound

Caption: The 2D structure of this compound (IUPAC Name: this compound), CAS Number: 16499-56-2.[4]

Hypothesis I: Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase

Mechanistic Rationale

The quinazoline core is the foundational scaffold for several first and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib.[12][13] These drugs function by competing with ATP at the kinase domain of EGFR, thereby inhibiting the autophosphorylation and downstream signaling that drives cell proliferation in certain cancers.[14] The 4-anilino-quinazoline moiety is considered a privileged scaffold for developing EGFR TKIs.[12]

While this compound lacks the characteristic 4-anilino side chain, its core structure is homologous to the hinge-binding region of these established inhibitors. The nitrogen at position 1 (N1) of the quinazoline ring typically forms a critical hydrogen bond with the backbone of a methionine residue (Met793 in EGFR) in the hinge region of the kinase.[15] The fluorine atom at the 6-position could potentially enhance binding affinity or modulate the electronics of the ring system. Studies on similar scaffolds have demonstrated that fluorine substitution can lead to dramatic enhancements in potency.[11]

Hypothesis: this compound acts as a fragment-like, competitive inhibitor of the EGFR ATP-binding site, with the quinazolinone core engaging the kinase hinge region. Its inhibitory activity is expected to be modest due to the lack of extended substituents that would occupy adjacent hydrophobic pockets.

Proposed Signaling Pathway

Caption: Experimental workflow to validate this compound as an EGFR inhibitor.

Methodology:

-

In Vitro EGFR Kinase Assay:

-

Principle: A cell-free assay to measure the direct inhibition of recombinant human EGFR kinase activity.

-

Procedure:

-

Obtain recombinant human EGFR kinase domain.

-

Prepare a reaction buffer containing ATP and a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1).

-

Dispense the kinase and substrate into a 96-well plate.

-

Add this compound across a range of concentrations (e.g., 0.1 µM to 100 µM). Include a known EGFR inhibitor (e.g., Gefitinib) as a positive control and DMSO as a vehicle control.

-

Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

-

Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production.

-

Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the compound. Calculate the IC50 value using a non-linear regression model.

-

-

-

Cell-Based Proliferation Assay:

-

Principle: To assess the compound's ability to inhibit the growth of cancer cell lines that are dependent on EGFR signaling.

-

Procedure:

-

Select an EGFR-dependent human cancer cell line (e.g., A549 or HCC827) and a cell line with low EGFR expression as a negative control (e.g., HCT116).

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Assess cell viability using a standard method like the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) and compare the activity between EGFR-dependent and -independent cell lines.

-

-

-

Western Blot for Phospho-EGFR:

-

Principle: To confirm that the compound inhibits EGFR activity within the cell by measuring the phosphorylation status of the receptor.

-

Procedure:

-

Culture A549 cells and serum-starve them overnight to reduce basal EGFR activity.

-

Pre-treat cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with EGF (100 ng/mL) for 15 minutes to induce EGFR phosphorylation.

-

Lyse the cells and collect protein extracts.

-

Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

-

Data Analysis: Quantify band intensities to determine the ratio of phosphorylated EGFR to total EGFR. A dose-dependent decrease in this ratio would confirm target engagement.

-

-

Hypothesis II: Disruption of Microtubule Polymerization

Mechanistic Rationale

Several quinazolinone-based compounds have been identified as potent microtubule-targeting agents (MTAs). [16]They function by binding to tubulin, the protein subunit of microtubules, and disrupting the dynamic process of polymerization and depolymerization required for mitotic spindle formation and cell division. [17]This leads to G2/M cell cycle arrest and apoptosis in cancer cells. Some of these agents, including quinazolinone sulfamates, have been shown to bind to the colchicine binding site on β-tubulin. [18][19][20] The relatively planar, bicyclic structure of this compound is consistent with scaffolds known to interact with the colchicine site. While it lacks the complex side chains of highly potent MTAs, the core itself may be sufficient to establish a low-affinity interaction, thereby weakly disrupting microtubule dynamics.

Hypothesis: this compound functions as a weak microtubule destabilizing agent by binding to tubulin, likely at or near the colchicine binding site, leading to inhibition of tubulin polymerization and subsequent cell cycle arrest.

Proposed Cellular Mechanism

Caption: Hypothesized disruption of microtubule dynamics by this compound.

Experimental Validation Protocol

Objective: To determine if this compound can inhibit tubulin polymerization and induce G2/M cell cycle arrest.

Workflow Diagram:

Caption: Experimental workflow to validate this compound as a microtubule disruptor.

Methodology:

-

In Vitro Tubulin Polymerization Assay:

-

Principle: To directly measure the effect of the compound on the assembly of purified tubulin into microtubules.

-

Procedure:

-

Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

-

Reconstitute lyophilized, purified bovine tubulin in a GTP-containing buffer.

-

Add this compound over a range of concentrations. Use Colchicine or Nocodazole as a positive control for inhibition and Paclitaxel as a positive control for stabilization. Use a DMSO vehicle control.

-

Warm the plate to 37°C to initiate polymerization.

-

Monitor the increase in absorbance at 340 nm over time using a plate reader. Microtubule formation causes light scattering, which increases the absorbance.

-

Data Analysis: Compare the polymerization curves of treated samples to controls. Calculate the IC50 for polymerization inhibition.

-

-

-

Cell Cycle Analysis by Flow Cytometry:

-

Principle: To determine if the compound causes cells to arrest in the G2/M phase of the cell cycle, a hallmark of microtubule-targeting agents.

-

Procedure:

-

Treat a rapidly proliferating cell line (e.g., HeLa or MCF-7) with this compound at concentrations around its GI50 value for 24 hours.

-

Harvest the cells, fix them in cold 70% ethanol, and store at -20°C.

-

Wash the cells and stain the DNA with a fluorescent dye such as Propidium Iodide (PI), which also requires RNase treatment to remove RNA.

-

Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population compared to the control indicates cell cycle arrest.

-

-

-

Immunofluorescence Microscopy of Microtubules:

-

Principle: To visually inspect the effect of the compound on the microtubule network within cells.

-

Procedure:

-

Grow cells (e.g., A549) on glass coverslips.

-

Treat with an effective concentration of this compound for 18-24 hours.

-

Fix the cells with paraformaldehyde, permeabilize with Triton X-100, and block with bovine serum albumin (BSA).

-

Incubate with a primary antibody against α-tubulin.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Data Analysis: Compare the microtubule structure in treated cells versus control cells. Look for evidence of depolymerization (loss of the fine filamentous network) and disorganized or collapsed mitotic spindles in dividing cells.

-

-

Hypothesis III: Modulation of GABA(A) Receptors

Mechanistic Rationale

The quinazolinone scaffold is structurally related to compounds known to modulate the γ-aminobutyric acid type A (GABA(A)) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS). [21][22][23]For example, pyrazolo[1,5-a]quinazolines have been developed as modulators of the benzodiazepine binding site on the GABA(A) receptor. [24][25]Furthermore, some fluorinated quinazolinones have been specifically investigated for their anticonvulsant activity, which is often mediated through enhancement of GABAergic inhibition. [6][10] These compounds act as allosteric modulators, binding to sites distinct from the GABA binding site itself (e.g., the benzodiazepine site at the α/γ subunit interface) to enhance or reduce the receptor's response to GABA. [22]Given its heterocyclic, nitrogen-containing structure, this compound could plausibly act as a ligand for one of the allosteric sites on the GABA(A) receptor complex.

Hypothesis: this compound acts as a positive or negative allosteric modulator of the GABA(A) receptor, binding to an allosteric site and altering the GABA-gated chloride current.

Proposed Receptor Interaction

Caption: Hypothesized allosteric modulation of the GABA(A) receptor by this compound.

Experimental Validation Protocol

Objective: To determine if this compound can modulate the function of GABA(A) receptors using electrophysiological techniques.

Workflow Diagram:

Caption: Experimental workflow to validate this compound as a GABA(A) receptor modulator.

Methodology:

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

-

Principle: This is a gold-standard method for studying ion channels. Oocytes are used as a robust system to express specific recombinant GABA(A) receptor subtypes and measure drug-induced changes in ion currents.

-

Procedure:

-

Prepare cRNAs for specific GABA(A) receptor subunits (e.g., the common α1, β2, and γ2L subunits).

-

Inject the cRNA mixture into Xenopus laevis oocytes and incubate for 2-5 days to allow for receptor expression.

-

Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at -70 mV.

-

First, apply a low concentration of GABA (the EC5-EC10 concentration, which elicits a small, reproducible current) to establish a baseline response.

-

Co-apply the same low concentration of GABA along with this compound (e.g., at 1 µM or 10 µM).

-

Measure the change in the amplitude of the GABA-evoked chloride current. An increase in current suggests positive allosteric modulation (agonist activity), while a decrease suggests negative allosteric modulation (inverse agonist activity).

-

Data Analysis: Express the current in the presence of the compound as a percentage of the baseline GABA current. Perform dose-response analysis to determine potency (EC50) and efficacy.

-

-

-

Radioligand Binding Assay:

-

Principle: To determine if the compound binds to a specific site on the GABA(A) receptor, typically the benzodiazepine site.

-

Procedure:

-

Prepare cell membrane homogenates from rat brain tissue or from cells expressing recombinant GABA(A) receptors.

-

Incubate the membranes with a radiolabeled ligand specific for the benzodiazepine site (e.g., [3H]Flumazenil).

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the compound. Calculate the Ki (inhibitory constant) to determine the compound's binding affinity for the site.

-

-

Summary and Forward Outlook

This guide has proposed three distinct, plausible, and experimentally testable mechanisms of action for this compound, grounded in the extensive literature on the quinazolinone chemical scaffold. The presented hypotheses—EGFR kinase inhibition, microtubule disruption, and GABA(A) receptor modulation—represent the most prominent therapeutic pathways associated with this privileged structure.

The provided experimental protocols offer a clear and rigorous path for any research team to follow. Each protocol is designed as a self-validating system, beginning with high-throughput in vitro screens and progressing to more complex cell-based assays to confirm target engagement and physiological effect.

It is entirely possible that this compound is inactive, serving only as a synthetic building block. Conversely, it may exhibit weak activity across multiple targets or possess a novel mechanism not covered here. The true value of this framework lies not in predicting the correct answer, but in providing a logical, efficient, and scientifically sound strategy to find it. The data generated from these experiments will be crucial in determining whether this compound, or its future derivatives, holds promise as a lead compound for drug discovery.

References

-

Azevedo, S. C., et al. (2021). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. National Institutes of Health. Available at: [Link]

-

Banu, S., et al. (2021). Synthesis and Assessment of Biological Activity of Quinazolinone-4(3H)-one Derivatives as Potential Anticancer Agents. Research J. Pharm. and Tech. Available at: [Link]

-

Bîrceanu, A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2022). A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. PubMed. Available at: [Link]

-

Dohle, W., et al. (2018). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. ACS Publications. Available at: [Link]

-

S, S., & G, S. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Yu-Jing, Y., Zhang, C.-M., & Liu, Z.-P. (2012). Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. Bentham Science Publishers. Available at: [Link]

-

Paul, M. K., et al. (2022). Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. ResearchGate. Available at: [Link]

-

Li, Q., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

-

M, W. S., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]

-

M, W. S., et al. (2023). (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]

-

Crocetti, L., et al. (2019). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. MDPI. Available at: [Link]

-

Cilibrizzi, A., et al. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. MDPI. Available at: [Link]

-

Crocetti, L., et al. (2019). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. PubMed. Available at: [Link]

-

Khoshneviszadeh, M., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health. Available at: [Link]

-

S., P., et al. (2025). Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. ResearchGate. Available at: [Link]

-

Dohle, W., et al. (2017). Quinazolinone-based Anticancer Agents: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Tubulin Co-crystal Structure. University of Birmingham's Research Portal. Available at: [Link]

-

Cilibrizzi, A., et al. (2024). 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABA A Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies. MDPI. Available at: [Link]

-

Ferreira, R. J., et al. (2022). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. National Institutes of Health. Available at: [Link]

-

Dohle, W., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure | Request PDF. ResearchGate. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. National Institutes of Health. Available at: [Link]

-

Cilibrizzi, A., et al. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. PubMed. Available at: [Link]

-

Liu, W., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. Available at: [Link]

-

Alam, M. M., et al. (2025). (PDF) New fluorinated quinazolinone derivatives as anticonvulsant agents. ResearchGate. Available at: [Link]

-

Thakur, A., et al. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. National Institutes of Health. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 6, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of this compound. Chemical Trading. Retrieved January 6, 2026, from [Link]

-

Kumar, S. A., et al. (2013). Synthesis, characterization and biological evaluation of iodoquinazolinone derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Singh, I., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. Available at: [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Available at: [Link]

-

Reddy, C. S., et al. (2017). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. Available at: [Link]

-

Li, Y., et al. (2022). The Antibacterial Activity and Mechanism of Action of Luteolin Against Trueperella pyogenes. National Institutes of Health. Available at: [Link]

-

Mechanisms of Action. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. Available at: [Link]

-

Wei, Q., et al. (2018). The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae. PubMed. Available at: [Link]

Sources

- 1. apjhs.com [apjhs.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H5FN2O | CID 135480520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. journal.waocp.org [journal.waocp.org]

- 15. japsonline.com [japsonline.com]

- 16. Recent Advances in Microtubule Targeting Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 6-Fluoroquinazoline Derivatives: A Guide to Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to interact with a diverse range of biological targets. The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical properties of the quinazoline core, enhancing metabolic stability, membrane permeability, and target-binding affinity. This guide provides a comprehensive overview of the established and emerging therapeutic targets of 6-fluoroquinazoline derivatives, detailing the mechanistic rationale behind their activity and providing robust, field-proven protocols for their identification and validation.

The Strategic Advantage of the 6-Fluoro Substituent

The C-F bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic degradation. Its introduction at the 6-position of the quinazoline ring system offers several key advantages in drug design:

-

Metabolic Stability: The 6-fluoro group can block potential sites of oxidative metabolism, prolonging the compound's half-life and improving its pharmacokinetic profile.

-

Enhanced Lipophilicity: Fluorine's high electronegativity can increase the lipophilicity of the molecule, facilitating its passage across cellular membranes to engage with intracellular targets.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the quinazoline core, influencing its ionization state at physiological pH and potentially enhancing its interaction with target proteins.

-

Conformational Control: The small size of the fluorine atom allows it to act as a "smart" hydrogen bond acceptor and can induce specific conformational preferences in the molecule, leading to improved target selectivity.

Key Therapeutic Targets of 6-Fluoroquinazoline Derivatives

Our extensive analysis of the current literature and preclinical data has identified several key protein families that are effectively modulated by 6-fluoroquinazoline derivatives.

Epidermal Growth Factor Receptor (EGFR)

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a hallmark of many cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.

Mechanism of Action: 6-Fluoroquinazoline derivatives, such as Gefitinib (Iressa®), function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. The quinazoline core mimics the adenine ring of ATP, while the 6-fluoro substituent enhances binding affinity and cellular potency. These inhibitors lock the receptor in an inactive conformation, preventing autophosphorylation and the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

Diagram: EGFR Inhibition by 6-Fluoroquinazoline Derivatives

Caption: Inhibition of EGFR signaling by 6-fluoroquinazoline derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Mechanism of Action: Certain 6-fluoroquinazoline derivatives, such as Vandetanib (Caprelsa®), are multi-targeted tyrosine kinase inhibitors that exhibit potent activity against VEGFR-2. Similar to their mechanism against EGFR, these compounds compete with ATP for binding to the kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and the activation of downstream pro-angiogenic signaling pathways.

Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. Aberrant BTK activity is implicated in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism of Action: Novel 6-fluoroquinazoline derivatives have been developed as potent and selective inhibitors of BTK. They typically form a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to irreversible inhibition of its kinase activity. This blocks the downstream signaling cascade that promotes B-cell proliferation and survival.

Experimental Workflows for Target Identification and Validation

The following protocols provide a robust framework for the identification and validation of the therapeutic targets of novel 6-fluoroquinazoline derivatives.

Target Identification: Kinase Profiling

Objective: To identify the primary kinase targets of a novel 6-fluoroquinazoline derivative from a broad panel of human kinases.

Methodology:

-

Compound Preparation: Dissolve the 6-fluoroquinazoline derivative in 100% DMSO to a stock concentration of 10 mM.

-

Kinase Panel Screening:

-

Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that offers a broad panel of active human kinases (e.g., >400 kinases).

-

Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.

-

A "hit" is typically defined as a compound that causes >90% inhibition of kinase activity.

-

-

Dose-Response Analysis:

-

For the identified hits, perform a 10-point dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

-

The IC50 values will provide a quantitative measure of the compound's potency against each kinase.

-

Diagram: Kinase Profiling Workflow

Caption: Workflow for identifying kinase targets of 6-fluoroquinazoline derivatives.

Target Validation: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of the 6-fluoroquinazoline derivative to its putative target protein in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., A431 for EGFR, HUVEC for VEGFR-2) to 80-90% confluency.

-

Treat the cells with the 6-fluoroquinazoline derivative at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.

-

-

Heat Shock:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat-shock the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

-

Protein Extraction and Analysis:

-

Lyse the cells by freeze-thawing.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the soluble fraction by Western blotting using an antibody specific for the target protein.

-

-

Data Interpretation:

-

Binding of the compound to the target protein will stabilize it against thermal denaturation.

-

A shift in the melting curve (i.e., higher thermal stability) in the presence of the compound confirms target engagement.

-

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of representative 6-fluoroquinazoline derivatives against their primary targets.

| Compound | Target | IC50 (nM) | Cell-Based Assay | Reference |

| Gefitinib | EGFR | 2-37 | A431 cell proliferation | |

| Vandetanib | VEGFR-2 | 40 | HUVEC cell proliferation | |

| Afatinib | EGFR/HER2 | 0.5/14 | NCI-N87 cell proliferation | |

| Ibrutinib | BTK | 0.5 | BTK enzyme assay |

Conclusion and Future Directions

The 6-fluoroquinazoline scaffold represents a highly versatile platform for the development of targeted therapies. The strategic incorporation of the 6-fluoro substituent has proven to be a successful strategy for enhancing the potency, selectivity, and pharmacokinetic properties of these inhibitors. While significant progress has been made in targeting well-established oncogenes such as EGFR, VEGFR-2, and BTK, the potential of 6-fluoroquinazoline derivatives is far from exhausted.

Future research should focus on:

-

Exploring Novel Targets: High-throughput screening and chemoproteomics approaches can be employed to identify novel kinase and non-kinase targets for this privileged scaffold.

-

Overcoming Drug Resistance: The development of next-generation 6-fluoroquinazoline derivatives that can overcome acquired resistance to existing therapies is a critical area of research.

-

Expanding Therapeutic Indications: The anti-inflammatory and immunomodulatory properties of some 6-fluoroquinazoline derivatives warrant their investigation in non-oncological indications, such as autoimmune diseases and inflammatory disorders.

By leveraging the principles of medicinal chemistry and a deep understanding of disease biology, the full therapeutic potential of 6-fluoroquinazoline derivatives can be realized, leading to the development of new and effective medicines for a wide range of human diseases.

References

-

Ciardiello, F. (2000). Epidermal growth factor receptor tyrosine kinase inhibitors in cancer therapy. Annals of Oncology, 11(1), 20-26. [Link]

-

Wedge, S. R., Ogilvie, D. J., Dukes, M., Kendrew, J., Curwen, J. O., Hennequin, L. F., ... & Richmond, G. H. (2002). ZD6474 inhibits vascular endothelial growth factor signaling, angiogenesis, and tumor growth following oral administration. Cancer Research, 62(16), 4645-4655. [Link]

-

Honigberg, L. A., Smith, A. M., Sirisawad, M., Verner, E., Loury, D., Chang, B., ... & Buggy, J. J. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. [Link]

Spectroscopic Elucidation of 6-Fluoroquinazolin-4-ol: A Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of medicinal chemistry, quinazolinone scaffolds are of paramount importance, serving as the foundation for a multitude of therapeutic agents.[1][2] The strategic introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making 6-Fluoroquinazolin-4-ol (CAS: 16499-56-2) a critical intermediate in drug development.[3][4] This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous structural confirmation and quality assessment of this compound. We delve into the causal principles behind the observed spectral characteristics, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound, also known as 6-fluoro-3H-quinazolin-4-one, belongs to a class of heterocyclic compounds recognized for their broad spectrum of biological activities.[1][2] The parent quinazolinone structure is a privileged scaffold in drug design, and the introduction of a fluorine atom at the 6-position is a common strategy to enhance metabolic stability and binding affinity.

Accurate and comprehensive characterization of this intermediate is the bedrock of any successful synthesis campaign. Spectroscopic techniques provide a non-destructive, detailed fingerprint of the molecule's structure, confirming its identity, purity, and the absence of critical impurities. This document serves as a practical reference for interpreting the key spectral data of this important building block.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 16499-56-2 | PubChem[1] |

| Molecular Formula | C₈H₅FN₂O | PubChem[1] |

| Molecular Weight | 164.14 g/mol | PubChem[1] |

| IUPAC Name | 6-fluoro-3H-quinazolin-4-one | PubChem[1] |

| Appearance | White to off-white solid | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for full structural assignment. The spectra are typically recorded in a deuterated solvent like dimethyl sulfoxide (DMSO-d₆), which can solubilize the compound and provides a distinct solvent signal for calibration.[5]

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The presence of the fluorine atom at C-6 introduces characteristic splitting patterns (H-F coupling) that are diagnostic for this structure.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~12.6 | br s | - | NH (amide) |

| ~8.15 | s | - | H-2 |

| ~7.90 | dd | J_HF ≈ 8.8 Hz, J_HH = 2.8 Hz | H-5 |

| ~7.80 | td | J_HH ≈ 8.8 Hz, J_HF ≈ 5.6 Hz | H-7 |

| ~7.60 | dd | J_HH ≈ 8.8 Hz, J_HH = 4.8 Hz | H-8 |

Expertise & Experience: The broad singlet (~12.6 ppm) is characteristic of the acidic N-H proton of the lactam, which often exchanges with residual water in the solvent, leading to broadening. The H-2 proton appears as a sharp singlet downfield (~8.15 ppm) as it has no adjacent proton neighbors. The aromatic protons are most informative. H-5 is a doublet of doublets due to ortho coupling with H-7 (which is further away, so this might not be resolved and could appear as a doublet from H-F coupling) and a stronger ortho coupling to the fluorine atom. H-7 is expected to be a triplet of doublets, split by its ortho neighbors H-8 and the fluorine atom. H-8 appears as a doublet of doublets, split by its ortho neighbor H-7 and a smaller meta coupling to H-5. The assignments are based on established data for the parent 4(3H)-quinazolinone and predictable substituent effects of fluorine.[5][6]

Logical Workflow for ¹H NMR Assignment

Caption: Correlation diagram for ¹H NMR assignments.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The fluorine atom causes both a direct, large C-F coupling and smaller couplings to adjacent carbons, which are invaluable for assignment.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Coupling (J_CF) Hz | Assignment |

| ~164.0 | d, J ≈ 248 Hz | C -6 |

| ~161.0 | s | C -4 (C=O) |

| ~146.0 | d, J ≈ 2 Hz | C -8a |

| ~145.5 | s | C -2 |

| ~129.0 | d, J ≈ 8 Hz | C -8 |

| ~123.0 | d, J ≈ 24 Hz | C -7 |

| ~121.5 | d, J ≈ 8 Hz | C -4a |

| ~110.0 | d, J ≈ 22 Hz | C -5 |

Expertise & Experience: The most striking feature is the C-6 signal, which appears as a doublet with a very large one-bond C-F coupling constant (~248 Hz). The carbonyl carbon (C-4) is typically found around 161 ppm. The other aromatic carbons also exhibit splitting due to two-bond and three-bond couplings with fluorine, albeit with smaller J values. These C-F couplings are diagnostic and provide definitive evidence for the position of the fluorine substituent.[7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[8]

Predicted IR Absorption Bands (Solid State, KBr or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Broad | N-H stretching (amide) |

| ~1680 | Strong | C=O stretching (amide, lactam) |

| ~1615 | Strong | C=N stretching |

| 1600-1450 | Medium-Strong | C=C aromatic ring stretching |

| ~1250 | Strong | C-F stretching |

| ~850 | Strong | C-H out-of-plane bending |

Expertise & Experience: The IR spectrum is dominated by a strong, sharp absorption for the carbonyl (C=O) group around 1680 cm⁻¹.[8] A broad absorption in the high-frequency region (3200-2800 cm⁻¹) is characteristic of the N-H stretch of the amide, which is often broadened due to hydrogen bonding in the solid state. The C=N and aromatic C=C stretching vibrations are also prominent in the 1615-1450 cm⁻¹ region.[9] Critically, a strong band around 1250 cm⁻¹ is indicative of the C-F bond stretch, providing key evidence for fluorination.[10]

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and can offer clues about the structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z Value | Ion | Comments |

| 165.046 | [M+H]⁺ | Protonated molecular ion. Calculated for C₈H₆FN₂O⁺: 165.0464. |

| 187.028 | [M+Na]⁺ | Sodium adduct. Calculated for C₈H₅FN₂NaO⁺: 187.0284. |

| 137.051 | [M+H-CO]⁺ | Loss of carbon monoxide from the parent ion. |

Trustworthiness: For a compound with the formula C₈H₅FN₂O, the expected monoisotopic mass is 164.0386 Da.[1] In positive ion ESI mode, the most prominent peak would be the protonated molecular ion [M+H]⁺ at m/z 165.0464. The observation of this ion with high mass accuracy (typically < 5 ppm error) by HRMS provides unambiguous confirmation of the molecular formula. The loss of 28 Da (corresponding to CO) is a characteristic fragmentation pathway for quinazolinones.

Standard Operating Protocols for Spectroscopic Analysis

The following protocols represent self-validating systems for the reliable characterization of this compound.

NMR Data Acquisition Workflow

Sources

- 1. This compound | C8H5FN2O | CID 135480520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. US20160200688A1 - Process of Preparing a Quinazoline Derivative - Google Patents [patents.google.com]

- 4. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. rsc.org [rsc.org]

- 9. chemistryjournal.in [chemistryjournal.in]

- 10. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 6-Fluoroquinazolin-4-ol in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 6-Fluoroquinazolin-4-ol

Abstract

This compound is a pivotal intermediate in contemporary medicinal chemistry, serving as a foundational scaffold for a new generation of therapeutic agents.[1] Its physicochemical properties, particularly solubility and stability, are critical determinants of its utility in drug discovery and development, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and control the solubility and stability of this compound. While specific experimental data for this compound is not extensively published, this guide furnishes the theoretical background, predictive insights based on the quinazolinone class of molecules, and detailed, field-proven experimental protocols to empower researchers to generate the necessary data for their specific applications.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 16499-56-2) is a fluorinated heterocyclic compound belonging to the quinazolinone family.[2][3] Quinazolinones are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, exhibiting activities such as anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[4][5] The introduction of a fluorine atom at the 6-position can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making this compound a highly valuable building block for the synthesis of novel active pharmaceutical ingredients (APIs).[1][6]

The successful progression of any candidate molecule from the laboratory to the clinic is contingent upon a thorough understanding of its physicochemical characteristics. For this compound, two of the most critical parameters are its solubility and stability.

-

Solubility dictates the concentration of the compound that can be achieved in a given solvent system. This is crucial for:

-

Stability refers to the compound's resistance to chemical degradation under various conditions. A comprehensive stability profile is essential for:

-

Process Chemistry: Identifying and mitigating conditions that could lead to impurity formation during synthesis and scale-up.

-

Analytical Method Development: Creating stability-indicating methods that can accurately quantify the parent compound in the presence of its degradants.[9]

-

Storage and Shelf-life Determination: Establishing appropriate storage conditions to ensure the compound's integrity over time.[10]

-

This guide will provide the necessary protocols and theoretical understanding to thoroughly characterize these two key attributes of this compound.

Physicochemical Profile of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in different solvent systems and under various stress conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16499-56-2 | [2] |

| Molecular Formula | C₈H₅FN₂O | [2] |

| Molecular Weight | 164.14 g/mol | [2] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | 250 °C | [11] |

| pKa | 1.28 ± 0.20 (Predicted) | [11] |

| XLogP3-AA (Predicted) | 0.8 | [2] |

The quinazolinone core possesses both hydrogen bond donors (-NH) and acceptors (C=O, ring nitrogens), suggesting the potential for complex interactions with protic and aprotic solvents. The predicted pKa indicates that the molecule is a weak acid. The presence of the fluorine atom increases the molecule's polarity and can influence its crystal lattice energy, both of which will impact solubility.[6]